N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
This compound is a dihydropyrimidinone derivative featuring a furan-2-carboxamide group at position 5 and a thioether-linked 4-methoxyphenylacetyl substituent at position 2 of the pyrimidine core. Its structure combines a heterocyclic dihydropyrimidinone scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-26-11-6-4-10(5-7-11)12(23)9-28-18-21-15(19)14(17(25)22-18)20-16(24)13-3-2-8-27-13/h2-8H,9H2,1H3,(H,20,24)(H3,19,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNNKMFHFBGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide) is a complex organic compound with significant biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring , a furan moiety , and a thioether linkage , which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 425.46 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism involves interference with cell wall synthesis and metabolic pathways essential for microbial survival.
Anticancer Properties
N-(4-amino-2-((2-((4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide) has shown potential as an anticancer agent . It acts as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines.
Case Study: Inhibition of CDKs
A study evaluated the compound's efficacy against various CDK isoforms:
| CDK Isoform | IC50 (µM) | Effect |
|---|---|---|
| CDK1 | 5.4 | Strong Inhibition |
| CDK2 | 3.8 | Moderate Inhibition |
| CDK4 | 7.1 | Weak Inhibition |
These findings suggest that the compound may be developed into a therapeutic agent targeting specific cancer types.
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit various enzymes involved in disease processes:
| Enzyme Target | IC50 (µM) | Activity |
|---|---|---|
| Acetylcholinesterase | 10.4 | Moderate Inhibition |
| Cyclooxygenase-2 (COX-2) | 12.3 | Moderate Inhibition |
| Lipoxygenase (LOX) | 8.9 | Strong Inhibition |
These results indicate its potential as an anti-inflammatory agent by inhibiting pathways associated with inflammation and pain .
Synthesis Pathway
The synthesis of N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions:
- Condensation Reaction : The initial step involves the condensation of 4-methoxyaniline with cyanoacetic acid.
- Thioether Formation : A thioether linkage is introduced through nucleophilic substitution.
- Cyclization : The final structure is formed through cyclization reactions involving the pyrimidine ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs include compounds AZ331 and AZ257 (), which share the dihydropyridine core, furyl substituents, and thioether linkages but differ in the aromatic substituents:
- AZ331 : Contains a 4-methoxyphenyl group.
- AZ257 : Substitutes the 4-methoxyphenyl with a 4-bromophenyl group.
Structural Implications :
- The 4-bromo substituent in AZ257 introduces steric bulk and electronegativity, which could alter binding kinetics or solubility .
Heterocyclic Core Modifications
lists compounds with thiazole (e.g., 923226-70-4) instead of dihydropyrimidinone cores. For example:
- 923226-70-4 : Features a thiazol-2-yl group linked to furan-2-carboxamide.
Impact of Core Heterocycles :
- The dihydropyrimidinone core in the target compound provides a partially saturated ring, which may enhance conformational flexibility compared to rigid thiazole or pyridine systems.
NMR Analysis of Substituent Effects
highlights how substituent changes influence NMR chemical shifts. In analogs of rapamycin (compounds 1 and 7), regions A (positions 39–44) and B (positions 29–36) showed significant chemical shift variations, directly correlating with substituent placement. By analogy, the 4-methoxy group in the target compound likely induces deshielding in adjacent protons (e.g., pyrimidine C-H or thioether-linked methylene groups), detectable via δ 7–8 ppm aromatic signals or δ 3–4 ppm methoxy protons .
Data Table: Structural and Functional Comparison
Mechanistic and Pharmacological Considerations
- Lumping Strategy Relevance: suggests structurally similar compounds (e.g., dihydropyrimidinones and dihydropyridines) may share physicochemical properties, enabling grouped analysis in drug design. However, subtle substituent differences (e.g., methoxy vs. bromo) could necessitate individualized optimization for target selectivity .
- Synthetic Accessibility : The thioether linkage in the target compound and analogs () may be synthesized via nucleophilic substitution, while furan carboxamide groups could be introduced via coupling reactions.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of carboxylic acid derivatives (e.g., furan-2-carboxylic acid) with amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC/HOBt .
- Thioether linkage : Reaction of a pyrimidinone intermediate with a 2-(4-methoxyphenyl)-2-oxoethyl thiol group under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfur bridge .
- Oxidation steps : Controlled oxidation of dihydropyrimidine to pyrimidinone using agents like MnO₂ or DDQ . Critical parameters: Temperature (often 50–80°C), solvent choice (DMF, dichloromethane), and pH control to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
- NMR spectroscopy : Key signals include the furan carbonyl (δ ~165 ppm in ¹³C NMR), pyrimidinone NH (δ ~10 ppm in ¹H NMR), and methoxy group (δ ~3.8 ppm) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What are the primary biological targets or mechanisms associated with this compound?
While direct data is limited for this compound, structurally related pyrimidinones and furan carboxamides exhibit:
- Kinase inhibition : Interaction with ATP-binding pockets of kinases (e.g., EGFR, CDK2) via hydrogen bonding with the pyrimidinone core .
- Antimicrobial activity : Thioether and methoxyphenyl groups enhance membrane permeability, targeting bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the thioether linkage while minimizing disulfide byproducts?
- Solvent selection : Use aprotic polar solvents (DMF, DMSO) to stabilize thiolate intermediates .
- Reductive conditions : Add catalytic TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation .
- Stoichiometric control : Maintain a 1:1.2 molar ratio of pyrimidinone to thiol reagent to drive the reaction forward .
Q. What strategies are effective for resolving contradictory bioactivity data between in vitro and cellular assays?
Contradictions may arise due to:
- Metabolic instability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation .
- Cellular uptake limitations : Use LC-MS/MS to quantify intracellular concentrations; modify lipophilicity via prodrug strategies (e.g., esterification of the furan carboxamide) .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Focus on modifying:
- Pyrimidinone substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., chloro) to enhance kinase binding .
- Furan ring : Introduce methyl or nitro groups at the 3-position to sterically block off-target interactions .
- Thioether linker : Replace sulfur with sulfone or methylene to alter conformational flexibility and binding kinetics .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR) to simulate interactions with the pyrimidinone and furan moieties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Standardize assays : Use identical enzyme concentrations (e.g., 10 nM EGFR) and ATP levels (e.g., 10 μM) to minimize variability .
- Control for purity : Re-test compounds with HPLC purity <95% to exclude impurity-driven artifacts .
- Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo) with cellular proliferation (MTT assay) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
